molecular formula C27H25ClN4O3S B11433451 N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B11433451
M. Wt: 521.0 g/mol
InChI Key: NITNUKOVKVBMNK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is a complex organic compound characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the chlorophenyl and cyanophenyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and cyanophenyl groups via nucleophilic substitution reactions.

    Amidation: Formation of the hexanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The chlorophenyl group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thieno[3,2-d]pyrimidine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline Derivatives: Compounds with similar aromatic structures and chlorine substituents.

    Thieno[3,2-d]pyrimidine Derivatives: Compounds with the same core structure but different substituents.

Uniqueness

N-[(2-chlorophenyl)methyl]-6-{1-[(2-cyanophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(2-cyanophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H25ClN4O3S/c28-22-11-6-5-9-20(22)17-30-24(33)12-2-1-7-14-31-26(34)25-23(13-15-36-25)32(27(31)35)18-21-10-4-3-8-19(21)16-29/h3-6,8-11,13,15H,1-2,7,12,14,17-18H2,(H,30,33)

InChI Key

NITNUKOVKVBMNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C#N)Cl

Origin of Product

United States

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